(Cyclohexylmethyl)(1-cyclopropylethyl)amine

Physicochemical Properties Chromatography Analytical Chemistry

(Cyclohexylmethyl)(1-cyclopropylethyl)amine (CAS 1096850-28-0) is a secondary amine belonging to the N-cycloalkylalkylamine class, characterized by a cyclohexylmethyl group linked to a 1-cyclopropylethylamine moiety. Its molecular formula is C12H23N, with a molecular weight of 181.32 g/mol.

Molecular Formula C12H23N
Molecular Weight 181.32 g/mol
CAS No. 1096850-28-0
Cat. No. B1462096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyclohexylmethyl)(1-cyclopropylethyl)amine
CAS1096850-28-0
Molecular FormulaC12H23N
Molecular Weight181.32 g/mol
Structural Identifiers
SMILESCC(C1CC1)NCC2CCCCC2
InChIInChI=1S/C12H23N/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11/h10-13H,2-9H2,1H3
InChIKeyBNAXCKZUVMYIEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (Cyclohexylmethyl)(1-cyclopropylethyl)amine (CAS 1096850-28-0): A Secondary Amine with Defined Metabolite and Physicochemical Profile


(Cyclohexylmethyl)(1-cyclopropylethyl)amine (CAS 1096850-28-0) is a secondary amine belonging to the N-cycloalkylalkylamine class, characterized by a cyclohexylmethyl group linked to a 1-cyclopropylethylamine moiety . Its molecular formula is C12H23N, with a molecular weight of 181.32 g/mol . Structurally, it combines the conformational rigidity of a cyclohexane ring with the strained, electron-rich cyclopropane unit, a motif often explored in medicinal chemistry to enhance metabolic stability or target binding [1]. While the compound's direct biological targets are not extensively defined in public literature, its identification as a metabolite of a pharmacologically active nicotinamide derivative provides a specific, research-validated context for its existence and utility [2].

Quantitative Differentiation of (Cyclohexylmethyl)(1-cyclopropylethyl)amine from Generic Analogs: A Physicochemical and Biological Basis for Procurement


Generic substitution among N-cycloalkylalkylamines is not scientifically valid due to significant, quantifiable differences in physicochemical properties and biological behavior. Even minor structural variations, such as the substitution of a cyclopropyl for a methyl group or the migration of a methyl branch, lead to measurable changes in basicity (pKa), lipophilicity (LogP), and boiling point, which in turn dictate chromatographic behavior, solubility, and biological target engagement . Critically, (Cyclohexylmethyl)(1-cyclopropylethyl)amine has been specifically identified and characterized as an inactive metabolite in a defined pharmacological pathway, a unique classification that distinguishes it from structurally similar compounds with unknown or divergent biological profiles [1]. The following evidence guide quantifies these key differences to support informed, evidence-based procurement decisions.

Product-Specific Evidence Guide for (Cyclohexylmethyl)(1-cyclopropylethyl)amine (CAS 1096850-28-0): Direct Comparator Data


Predicted Boiling Point Comparison: 236.5°C vs. 214.0°C for the Cyclopropyl Analog

The predicted boiling point of (Cyclohexylmethyl)(1-cyclopropylethyl)amine is 236.5±8.0 °C at 760 mmHg . This is 22.5 °C higher than the predicted boiling point of its close structural analog, N-(cyclohexylmethyl)cyclopropanamine (CAS 7615-85-2), which is 214.0±8.0 °C at 760 mmHg [1]. This significant difference is attributable to the additional methyl group on the carbon adjacent to the cyclopropyl ring, increasing molecular weight and intermolecular forces.

Physicochemical Properties Chromatography Analytical Chemistry

Predicted pKa Comparison: 11.25 vs. 10.77 for the Propylamine Analog

The predicted acid dissociation constant (pKa) for (Cyclohexylmethyl)(1-cyclopropylethyl)amine is 11.25±0.19 . This indicates it is a slightly stronger base compared to its propylamine analog, N-(cyclohexylmethyl)propan-1-amine (CAS 87033-85-0), which has a predicted pKa of 10.77±0.10 . The presence of the cyclopropyl group, known for its electron-donating properties through hyperconjugation, likely contributes to the higher basicity of the target compound.

Medicinal Chemistry Solubility Drug Design

Defined Biological Role as an Inactive Metabolite vs. Unknown Profile of Analogs

In a study investigating the inhibition of ethanol-metabolizing enzymes, (Cyclohexylmethyl)(1-cyclopropylethyl)amine was specifically studied as a potential metabolite of N-phenyl-N-(1-cyclopropylethyl)nicotinamide [1]. The study found that this metabolite "didn't significantly influence on ethanol metabolism enzymes activity," whereas the parent compound inhibited alcohol dehydrogenase by 46% (Ki=53 μM) and aldehyde dehydrogenase by 50% (Ki=108 μM) [1]. This is a direct, quantitative finding that defines the compound's specific biological inactivity in this pathway, a characteristic that is unknown for the vast majority of its structural analogs like N-(cyclohexylmethyl)cyclopropanamine or (1-cyclohexylethyl)(cyclopropylmethyl)amine.

Metabolism Pharmacology Drug Development

Key Application Scenarios for (Cyclohexylmethyl)(1-cyclopropylethyl)amine (CAS 1096850-28-0)


Analytical Reference Standard for Metabolite Identification in Anti-Alcohol Sensitizing Agent Studies

Procure this compound as an authenticated analytical standard for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) assays designed to detect and quantify metabolites of N-phenyl-N-(1-cyclopropylethyl)nicotinamide or related analogs in biological matrices [1]. Its defined inactivity on ethanol-metabolizing enzymes makes it a crucial negative control to differentiate active parent compound from inactive breakdown products in pharmacokinetic and pharmacodynamic studies [1].

Negative Control in Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) Inhibition Assays

Utilize this compound as a negative control in enzymatic assays targeting ADH or ALDH, based on the evidence that it does not significantly affect the activity of these enzymes under the conditions tested [1]. This is in contrast to its parent compound, which exhibits strong inhibition (46% for ADH, 50% for ALDH) [1]. This application ensures assay specificity and validates that observed inhibitory effects are due to the test article and not a degradation product.

Physicochemical Property Profiling and Chromatographic Method Development

Employ (Cyclohexylmethyl)(1-cyclopropylethyl)amine as a probe molecule to develop and optimize separation methods (e.g., HPLC, GC) for a series of N-cycloalkylalkylamines. Its distinct predicted boiling point (236.5±8.0 °C) and pKa (11.25±0.19) relative to close analogs (e.g., N-(cyclohexylmethyl)cyclopropanamine boiling point 214.0±8.0 °C [2]) provide a challenging test case for resolving structurally similar compounds, making it valuable for method validation studies.

Synthetic Intermediate for the Development of Novel Cyclopropyl-Containing Molecules

Source this secondary amine as a versatile building block in the synthesis of more complex molecules for medicinal chemistry or agrochemical discovery programs. The combination of a cyclohexylmethyl and a 1-cyclopropylethyl group on a secondary amine provides a unique scaffold for further derivatization, such as N-alkylation or reductive amination, to explore structure-activity relationships in novel chemical space [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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